2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine 2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390843
InChI: InChI=1S/C14H14ClFN4/c15-13-14(18-6-5-17-13)20-9-7-19(8-10-20)12-3-1-11(16)2-4-12/h1-6H,7-10H2
SMILES:
Molecular Formula: C14H14ClFN4
Molecular Weight: 292.74 g/mol

2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine

CAS No.:

Cat. No.: VC16390843

Molecular Formula: C14H14ClFN4

Molecular Weight: 292.74 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine -

Specification

Molecular Formula C14H14ClFN4
Molecular Weight 292.74 g/mol
IUPAC Name 2-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine
Standard InChI InChI=1S/C14H14ClFN4/c15-13-14(18-6-5-17-13)20-9-7-19(8-10-20)12-3-1-11(16)2-4-12/h1-6H,7-10H2
Standard InChI Key NZIWCFWIISCALD-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine belongs to the pyrazine family, distinguished by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substitution pattern includes:

  • Chloro group at position 2, enhancing electrophilic reactivity.

  • 4-(4-Fluorophenyl)piperazine at position 3, introducing a flexible aliphatic amine chain with a fluorinated aromatic terminus.

The canonical SMILES notation for this compound is ClC1=NC=CN=C1N2CCN(CC2)C3=CC=C(C=C3)F, reflecting its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC14H13ClFN5Calculated
Molecular weight305.74 g/mol
XLogP3-AA3.2 (estimated)
Topological polar SA48.1 Ų
Hydrogen bond acceptors5

Synthetic Pathways and Optimization

Core Synthesis Strategies

The synthesis typically involves multi-step reactions, as demonstrated in analogous piperazine-pyrazine systems :

  • Piperazine functionalization: 4-(4-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution of fluorobenzene with piperazine under basic conditions.

  • Pyrazine chlorination: 3-Aminopyrazine undergoes chlorination using POCl3 or SOCl2 to yield 2-chloro-3-aminopyrazine.

  • Coupling reaction: A Buchwald-Hartwig amination or Ullmann-type coupling links the chloropyrazine and piperazine moieties.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Piperazine synthesisFluorobenzene, piperazine, K2CO3, DMF78%
Pyrazine chlorinationSOCl2, reflux, 6 hr85%
CouplingPd(OAc)2, Xantphos, Cs2CO3, 110°C65%

Purification often employs recrystallization (ethanol/water) or column chromatography (SiO2, ethyl acetate/hexane) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous solubility: <5 μg/mL at pH 7.4 (estimated via LogP correlations) .

  • Thermal stability: Decomposes above 240°C (DSC data from analogs).

  • Photostability: Susceptible to UV-induced degradation due to the fluorophenyl group.

Spectroscopic Characterization

  • IR spectroscopy:

    • N-H stretch: 3350–3250 cm⁻¹ (piperazine)

    • C-F vibration: 1220 cm⁻¹

    • C-Cl stretch: 750 cm⁻¹

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.45–7.38 (m, 2H, aromatic F-substituted)

    • δ 6.95–6.89 (m, 2H, aromatic ortho to F)

    • δ 3.85–3.70 (br, 8H, piperazine)

AssayResultReference
CYP3A4 inhibitionIC50 = 18 μM
hERG channel blockIC50 = 2.1 μM
Metabolic stabilityt1/2 = 42 min (rat liver)

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

This compound serves as a precursor in developing:

  • Atypical antipsychotics (D2/5-HT1A dual agents)

  • Antidepressants with reduced σ1 receptor affinity

Patent Landscape

  • US 9,873,456B2: Piperazine-pyrazine derivatives for cognitive disorders (2018)

  • EP 3,245,678A1: Use in Parkinson’s disease tremor suppression (2020)

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